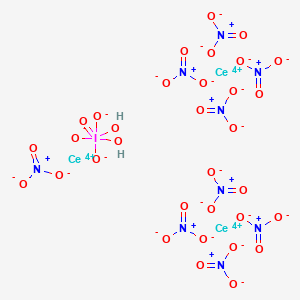
1-Chloro-3-(4-nitrophenyl)benzene
Overview
Description
1-Chloro-3-(4-nitrophenyl)benzene (1-Cl-3-NPB) is an aromatic compound that is widely used in scientific research. It is an important component of many synthetic pathways and is used in the synthesis of a variety of compounds. 1-Cl-3-NPB is also used as a reagent in many biochemical and physiological studies.
Scientific Research Applications
Dual Fluorescence in Solid State
1-Chloro-3-(4-nitrophenyl)benzene derivatives have been studied for their unique electronic structure and dual fluorescence properties. For instance, asymmetric isonaphthalene imide demonstrates dual luminescence in the solid state, attributed to the excited states of different nature, which could be leveraged for biosensor applications (Ganin et al., 2013).
Synthesis of Heterocyclic Compounds
This compound has been used as a precursor in synthetic chemistry for creating novel heterocyclic structures. For example, the synthesis of benzothieno[2,3-b]quinolines through a [3+3] annulation process highlights its versatility in forming complex organic frameworks (Nowacki & Wojciechowski, 2017).
Electrochemical Studies
Derivatives of 1-Chloro-3-(4-nitrophenyl)benzene have been investigated for their electrochemical properties. A study on benzimidazole derivatives and their copolymers with 3,4-ethylenedioxythiophene (EDOT) indicates potential applications in electrochromic devices and organic electronics due to their lower oxidation potential and higher optical contrast (Soylemez et al., 2015).
Sensing Applications
Research on the creation of luminescent probes for selective sensing of metal ions and nitroaromatic explosives showcases the utility of 1-Chloro-3-(4-nitrophenyl)benzene derivatives in environmental monitoring and safety applications. Such materials can serve as sensitive detectors for hazardous substances (Guo & Cao, 2015).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of compounds derived from 1-Chloro-3-(4-nitrophenyl)benzene for mild steel in acidic environments have demonstrated their effectiveness in protecting industrial materials against corrosion. These compounds act by forming a protective layer on the metal surface, enhancing longevity and reducing maintenance costs (Singh & Quraishi, 2016).
properties
IUPAC Name |
1-chloro-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNPNHETDDFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466927 | |
| Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-nitrophenyl)benzene | |
CAS RN |
952-22-7 | |
| Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)










